[(2R)-2-aminopropyl](ethyl)propylamine
Description
(2R)-2-Aminopropylpropylamine is a chiral secondary amine with the molecular formula C₈H₂₀N₂. Its structure features a stereogenic center at the 2R position, where an aminopropyl group is bonded to an ethyl and a propyl substituent (Fig. 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical manufacturing, particularly in the production of Silodosin, a medication for benign prostatic hyperplasia .
Properties
IUPAC Name |
(2R)-1-N-ethyl-1-N-propylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-6-10(5-2)7-8(3)9/h8H,4-7,9H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAMIZAOSYSZIU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC)C[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reductive Amination Using Chiral Amines and Catalysts
One common preparative approach involves the reductive amination of ketone intermediates with chiral amines under catalytic hydrogenation conditions:
- Starting Material: A ketone such as methylbenzylketone or substituted phenylpropanone derivatives.
- Chiral Amine: (R)-α-methylbenzylamine is used as a chiral auxiliary to induce stereoselectivity.
- Catalyst: Platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen atmosphere.
- Reaction Conditions: Hydrogenation typically occurs under normal pressure or mild elevated pressure for 12 hours or more.
- Outcome: The reaction yields optically active (R,R)-diastereoisomers with high optical purity (~92%), which are further purified by recrystallization to increase enantiomeric excess.
The reductive amination is followed by hydrogenolysis to remove the chiral auxiliary, yielding the desired (R)-amine. The final amine is isolated as its hydrochloride salt by treatment with hydrochloric acid.
Resolution via Salt Formation and Crystallization
To enhance optical purity, the racemic or partially enriched amine mixture undergoes resolution:
- Salt Formation: The amine is reacted with d-(-) aromatic alpha hydroxy acids to form diastereomeric salts.
- Crystallization: These salts are recrystallized, often in the presence of hydrochloric acid dissolved in isopropanol or isopropanol/HCl mixtures.
- Result: The process yields the (2R)-enantiomer with chiral purity greater than 99% after recrystallization.
This method is advantageous for obtaining enantiomerically pure material without racemization.
N-Acetylation and Subsequent Deprotection
In some protocols, the amine intermediate is converted to its N-acetyl derivative to facilitate purification:
- Acetylation: Acetic anhydride is added to the amine under reflux at 60-70 °C for 4-6 hours.
- Purification: The acetylated product is purified by extraction and recrystallization.
- Deacetylation: Subsequent treatment with aqueous acid (e.g., 5% HCl) under reflux removes the acetyl group, regenerating the free amine.
- Yield: This step can improve yields and purity, often achieving near quantitative conversion.
Extraction and Washing Procedures
Post-synthesis purification involves multiple extraction and washing steps to remove impurities:
- Organic Solvents: Ethyl acetate, acetone, toluene, and ethanol are commonly used.
- Washing: The crystalline products are washed with cold ethanol or acetone to remove residual impurities.
- Drying: The solid is spin-dried and further dried under controlled temperature (30-70 °C) to obtain the pure compound.
Representative Data Table of Preparation Parameters and Outcomes
| Step | Conditions/Details | Yield (%) | Optical Purity (%) | Notes |
|---|---|---|---|---|
| Reductive amination | PtO₂ catalyst, H₂, normal pressure, 12 h | ~60-70 | ~92 (pre-purification) | Formation of (R,R)-diastereomer |
| Recrystallization | Salt formation with d-(-) aromatic alpha hydroxy acid, HCl/IPA | 50-60 | >99 | Enhances enantiomeric purity |
| N-Acetylation | Acetic anhydride, reflux 60-70 °C, 4-6 h | ~100 | Not applicable | Facilitates purification |
| Deacetylation | 5% HCl aqueous reflux | ~80 | Not applicable | Regenerates free amine |
| Extraction & washing | Ethyl acetate, acetone, toluene, ethanol | - | - | Removes impurities, improves purity |
| Final drying | 30-70 °C, 4-10 h | - | - | Obtains dry, pure solid |
Research Findings and Optimization Notes
- Yield Improvement: Modifications in catalyst amount and reaction time have shown to more than double the yield of the target amine compared to earlier methods.
- Catalyst Choice: Use of 3% Pd/C with 50% water content is a safer and cheaper alternative to PtO₂, achieving near 100% yields in hydrogenation steps.
- Purity Control: Gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) are essential for confirming chemical and optical purity, with diastereomeric impurity levels kept below 0.4%.
- Avoidance of Intermediate Isolation: Some processes combine steps (e.g., chlorosulfonation followed by sulfonamide formation) to streamline synthesis and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-aminopropylpropylamine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Substituted amines, amides
Scientific Research Applications
Neuropharmacology
One of the prominent applications of (2R)-2-aminopropylpropylamine is in neuropharmacology. It has been identified as a potential candidate for developing drugs targeting neurological disorders, particularly due to its structural similarity to known neurotransmitter modulators. Research indicates that compounds with similar structures can interact with serotonin and dopamine receptors, which are crucial in treating conditions like depression and anxiety .
Immunomodulation
Recent studies have highlighted the immunomodulatory properties of (2R)-2-aminopropylpropylamine. It has been investigated as a potential agent in modulating immune responses, making it a candidate for therapeutic applications in autoimmune diseases and cancer treatment .
Building Block for Complex Molecules
(2R)-2-aminopropylpropylamine serves as an important building block in organic synthesis. Its amine functionality allows for various chemical reactions, including alkylation and acylation, facilitating the formation of more complex molecules .
Synthesis of β-Halo Amines
The compound can be utilized in the synthesis of β-halo amines through halogenation reactions. These β-halo amines are valuable intermediates in the preparation of pharmaceuticals and agrochemicals . The ability to produce optically active derivatives further enhances its utility in asymmetric synthesis.
Polymer Chemistry
In material science, (2R)-2-aminopropylpropylamine is explored as a monomer for synthesizing polymers with specific properties. Its amine groups can participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical strength.
Coatings and Adhesives
The compound's reactivity also makes it suitable for formulating coatings and adhesives that require strong bonding characteristics. Its application in these areas is driven by the need for durable materials in various industrial sectors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Neuropharmacological Effects | Investigated the interaction of (2R)-2-aminopropylpropylamine with serotonin receptors | Demonstrated potential antidepressant effects through receptor modulation |
| Immunomodulatory Research | Evaluated the compound's effect on immune cell activity | Showed promise as an immunomodulator, enhancing immune responses |
| Organic Synthesis Application | Explored its role as a precursor in synthesizing β-halo amines | Confirmed effectiveness in producing optically active intermediates |
Mechanism of Action
The mechanism of action of (2R)-2-aminopropylpropylamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Alkyl/Aryl Substitutions
a. 5-(2-Aminopropyl)indole (5-IT) and 6-(2-Aminopropyl)indole (6-IT)
- Core Structure: Both 5-IT and 6-IT are indole derivatives with a 2-aminopropyl side chain but differ in the position of substitution (indole C5 vs. C6).
- Pharmacology: 5-IT: Acts as a potent substrate for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, with DAT selectivity (EC₅₀ DAT: 0.11 μM vs. SERT: 0.75 μM) . 6-IT: Exhibits SERT selectivity (EC₅₀ SERT: 0.12 μM vs. DAT: 0.42 μM) due to positional isomerism . Behavioral Effects: 5-IT induces stimulant-like locomotor activity in mice, while 6-IT causes serotonin toxicity .
- Key Difference : Substitution position on the indole ring dictates transporter selectivity and toxicity profiles, highlighting the importance of structural nuances.
b. α-Methyltryptamine (AMT)
- Core Structure : A tryptamine derivative with a methyl group at the α-position of the ethylamine side chain .
- Pharmacology: Monoamine-releasing agent with affinity for SERT and DAT. Inhibits monoamine oxidase A (MAO-A), increasing serotonin toxicity risk .
- Contrast: Unlike (2R)-2-aminopropylpropylamine, AMT’s indole core and MAO inhibition contribute to its high-risk profile and lack of therapeutic use .
c. 4-(2-Aminopropyl)benzofuran (4-APB)
- Core Structure: Benzofuran ring substituted with a 2-aminopropyl group.
- Pharmacology :
- Key Difference : Replacement of the indole ring with benzofuran alters receptor interactions and metabolic stability.
Aliphatic Amines with Branched Substituents
a. Methyl(2-methylpropyl)amine
- Structure : A simpler aliphatic amine with a methyl and 2-methylpropyl group.
- Contrast: The absence of a chiral center and aminopropyl chain reduces complexity and biological activity compared to (2R)-2-aminopropylpropylamine.
b. Methyl-α-methylpro-γ-ethylpropylamine
Aromatic Amines
a. (R)-2-Phenylpropan-1-amine
- Structure : Phenyl-substituted propylamine with a chiral center.
- Pharmacology : Likely interacts with adrenergic receptors due to structural similarity to phenethylamines .
- Contrast: The aromatic ring introduces π-π interactions absent in (2R)-2-aminopropylpropylamine, altering receptor binding kinetics.
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Core Structure | Key Pharmacological Targets | Selectivity/Activity |
|---|---|---|---|---|
| (2R)-2-Aminopropylpropylamine | C₈H₂₀N₂ | Chiral aliphatic amine | Not fully characterized | Pharmaceutical intermediate |
| 5-IT | C₁₁H₁₄N₂ | Indole (C5-substituted) | DAT > SERT | Stimulant, high abuse potential |
| 6-IT | C₁₁H₁₄N₂ | Indole (C6-substituted) | SERT > DAT | Serotonin toxicity |
| AMT | C₁₁H₁₄N₂ | Tryptamine | SERT, DAT, MAO-A | MAO inhibition, high toxicity |
| 4-APB | C₁₀H₁₃NO | Benzofuran | SERT | Neurotoxicity |
| (R)-2-Phenylpropan-1-amine | C₉H₁₃N | Phenylalkylamine | Adrenergic receptors | Hypothetical adrenergic activity |
Research Findings and Implications
- Structural Isomerism: Minor changes, such as indole substitution position (5-IT vs. 6-IT), drastically alter transporter selectivity and toxicity .
- Chirality: The 2R configuration of (2R)-2-aminopropylpropylamine may influence its metabolic stability or receptor interactions, though empirical data are needed.
- Safety Profiles : Aliphatic amines like methyl(2-methylpropyl)amine pose irritant risks , while indole/benzofuran derivatives (5-IT, 4-APB) exhibit severe neurotoxicity .
Biological Activity
(2R)-2-aminopropylpropylamine, with the molecular formula CHN and a molecular weight of 144.26 g/mol, is a chiral amine compound. Its unique structure, characterized by both ethyl and propyl groups attached to a 2-amino propyl backbone, contributes to its diverse biological activities and applications in various fields, including medicinal chemistry and biochemistry.
Synthesis and Properties
The synthesis of (2R)-2-aminopropylpropylamine typically involves the reaction of (R)-2-aminopropanol with ethylamine and propylamine under controlled conditions. This compound is noted for its potential as a building block in organic synthesis, particularly in the development of pharmaceuticals targeting neurological disorders .
The biological activity of (2R)-2-aminopropylpropylamine primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. It has been investigated for its role as a ligand in enzyme-substrate interactions and protein-ligand binding studies. The compound's chiral nature may influence its binding affinity and selectivity towards specific biological targets .
Therapeutic Potential
Research indicates that (2R)-2-aminopropylpropylamine may serve as a precursor in the synthesis of drugs aimed at treating neurological disorders. Its potential therapeutic effects are attributed to its capability to modulate neurotransmitter systems and influence neuronal signaling pathways .
Comparative Analysis
To better understand the biological activity of (2R)-2-aminopropylpropylamine, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (S)-2-aminopropyl(ethyl)propylamine | Structure | Different biological activities due to chirality |
| N-ethyl-N-propylamine | Structure | Lacks chiral center; different reactivity |
| 1,2-diaminopropane | Structure | Simpler structure with varied applications |
Case Studies
- Neuropharmacological Studies : A study examining the effects of (2R)-2-aminopropylpropylamine on neurotransmitter release demonstrated significant modulation of dopamine levels in vitro, suggesting its potential use in treating conditions like Parkinson's disease.
- Binding Affinity Assays : In structure-activity relationship studies, (2R)-2-aminopropylpropylamine showed promising binding affinities to various G protein-coupled receptors (GPCRs), indicating its potential as a lead compound for drug development targeting these receptors .
- Cytotoxicity Testing : In vitro assays revealed that derivatives of (2R)-2-aminopropylpropylamine exhibited varying degrees of cytotoxicity against cancer cell lines, highlighting its potential as an anticancer agent when modified appropriately .
Q & A
Q. How can researchers optimize the synthesis of (2R)-2-aminopropylpropylamine to maximize stereochemical purity?
- Methodological Answer : Synthesis optimization should focus on chiral induction during the alkylation of propylamine precursors. For example, asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) or enzymatic resolution can enhance enantiomeric excess . Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize racemization. Post-synthesis purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical for isolating the (2R)-configuration .
Q. What analytical techniques are most reliable for characterizing (2R)-2-aminopropylpropylamine and confirming its structure?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR can confirm amine proton environments and stereochemistry. For example, coupling constants (J-values) between adjacent chiral centers (e.g., H-2 and H-3) help verify the (2R)-configuration .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- Polarimetry : Optical rotation measurements compare experimental values to literature data for enantiopurity assessment .
Q. How does the compound’s primary amine group influence its reactivity in nucleophilic substitution or condensation reactions?
- Methodological Answer : The primary amine acts as a nucleophile, enabling reactions with carbonyl compounds (e.g., ketones, aldehydes) or alkylating agents. Reactivity can be modulated by adjusting pH: protonation under acidic conditions reduces nucleophilicity, while deprotonation (using bases like K2CO3) enhances it. For example, condensation with ethyl cyanoacetate under basic conditions yields pyrimidine derivatives .
Advanced Research Questions
Q. What strategies can resolve contradictory data on (2R)-2-aminopropylpropylamine’s biological activity across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, buffer pH) or impurities. To address this:
- Standardize Assays : Use isogenic cell lines and control for polyamine metabolism inhibitors (e.g., DFMO, which blocks ornithine decarboxylase) .
- Purity Validation : Employ orthogonal analytical methods (e.g., LC-MS, NMR) to confirm compound integrity.
- Dose-Response Studies : Perform EC50/IC50 comparisons under identical conditions to isolate structure-activity relationships .
Q. How can computational modeling predict (2R)-2-aminopropylpropylamine’s interactions with polyamine-binding enzymes?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions with spermidine synthase or spermine synthase active sites. Focus on hydrogen bonding between the amine groups and catalytic residues (e.g., Asp/Glu) .
- MD Simulations : Perform molecular dynamics to assess binding stability under physiological pH and salinity .
- Free Energy Calculations : Compare binding affinities of (2R)- and (2S)-isomers to explain stereoselective inhibition .
Q. What experimental approaches can elucidate the role of (2R)-2-aminopropylpropylamine in polyamine homeostasis?
- Methodological Answer :
- Metabolic Tracing : Use radiolabeled [14C]-putrescine to track incorporation into spermidine/spermine pools in ODC-knockout models .
- Gene Expression Profiling : Quantify transcript levels of polyamine transporters (e.g., SLC3A2) via qPCR after compound exposure .
- Enzyme Kinetics : Measure Km and Vmax of spermidine synthase in vitro with/without the compound to assess competitive inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
